molecular formula C10H14N2O4S2 B14385843 Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate CAS No. 87978-04-9

Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14385843
CAS No.: 87978-04-9
M. Wt: 290.4 g/mol
InChI Key: WRGYIFHCAICILO-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an ethoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate with hydrazine hydrate in absolute ethanol under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

CAS No.

87978-04-9

Molecular Formula

C10H14N2O4S2

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O4S2/c1-3-15-6(13)5-11-8-7(9(14)16-4-2)12-10(17)18-8/h11H,3-5H2,1-2H3,(H,12,17)

InChI Key

WRGYIFHCAICILO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(NC(=S)S1)C(=O)OCC

Origin of Product

United States

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